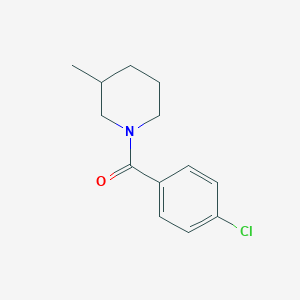
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in selective weed control, making it a valuable tool in crop management.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid typically involves the reaction of 2,6-dichlorophenol with 2-methylpropanoic acid. The process includes the following steps:
Chlorination: 2,6-dichlorophenol is synthesized by chlorinating phenol in the presence of a catalyst.
Esterification: The chlorinated phenol is then esterified with 2-methylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid involves the disruption of plant growth processes. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for selective weed control in lawns and turf.
Dicamba: A benzoic acid herbicide with a similar mode of action.
Uniqueness
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is unique due to its specific structural features, which confer distinct selectivity and potency in weed control. Its effectiveness in controlling a broad spectrum of broadleaf weeds while being safe for crops makes it a valuable herbicide in agricultural practices.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTBTAXSGBQRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=CC=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)


![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)







